Antiflammin P2

Platelet-activating factor PAF synthesis inhibition Inflammation pharmacology

Antiflammin P2 fills the critical need for a PLA2-inactive probe in annexin A1/lipocortin I pathway research. Unlike generic anti-inflammatory peptides, it lacks PLA2 inhibitory activity (confirmed at 0.005-50 µM across multiple assay systems), enabling unambiguous dissection of PLA2-independent mechanisms. • Selectively inhibits PAF synthesis (IC50 = 100 nM) • Attenuates leukocyte CD11/CD18 & L-selectin expression (IC50 4-20 µmol/L) • Superior stability in neutrophil systems vs. Antiflammin P1. Supplied as ≥98% white solid; DMSO-soluble. Ships ambient/blue ice for immediate research deployment.

Molecular Formula C46H77N13O15S
Molecular Weight 1084.2 g/mol
CAS No. 118850-72-9
Cat. No. B1666052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiflammin P2
CAS118850-72-9
Synonymsantiflamin 2
antiflammin P2
HDMNKVLDL
His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu
histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine
Molecular FormulaC46H77N13O15S
Molecular Weight1084.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C46H77N13O15S/c1-22(2)14-29(58-44(71)37(50)24(5)6)40(67)57-32(19-36(63)64)43(70)59-33(15-23(3)4)46(73)74-45(72)28(10-8-9-12-47)54-41(68)30(17-34(49)60)56-39(66)27(11-13-75-7)53-42(69)31(18-35(61)62)55-38(65)26(48)16-25-20-51-21-52-25/h20-24,26-33,37H,8-19,47-48,50H2,1-7H3,(H2,49,60)(H,51,52)(H,53,69)(H,54,68)(H,55,65)(H,56,66)(H,57,67)(H,58,71)(H,59,70)(H,61,62)(H,63,64)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
InChIKeyAPVQHKQHSCNFIW-KSALCKNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antiflammin P2 (CAS 118850-72-9) Procurement Guide: Compound Identity and Baseline Characteristics


Antiflammin P2 (also designated Antiflammin-2 or AF-2) is a synthetic nonapeptide with the amino acid sequence HDMNKVLDL (His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu), corresponding to residues 246–254 of human lipocortin I (annexin A1) [1]. This compound is a member of the antiflammin peptide class, originally described as anti-inflammatory peptides derived from the region of highest sequence similarity between lipocortin I and uteroglobin [2]. Commercial suppliers report a molecular weight of 1084.25 g/mol and a molecular formula of C46H77N13O15S, with typical purity specifications of ≥95% to >98% (HPLC) [3]. The compound is supplied as a white to off-white solid and is soluble in DMSO at concentrations up to 100 mg/mL (92.23 mM) [3]. Notably, multiple authoritative sources, including the MeSH database, indicate that Antiflammin P2 has no phospholipase A2 inhibitory activity, a property that distinguishes it mechanistically from other anti-inflammatory peptides in its class [4].

Antiflammin P2 (CAS 118850-72-9) Cannot Be Substituted: Critical Differentiation from In-Class Peptides


Generic substitution of Antiflammin P2 with structurally similar anti-inflammatory peptides, including its closest analog Antiflammin P1 (MQMKKVLDS; CAS 118850-71-8), is not scientifically justifiable due to fundamental differences in bioactivity, stability, and target engagement. Whereas Antiflammin P1 is described in some vendor literature as a phospholipase A2 (PLA2) inhibitor, Antiflammin P2 has been conclusively demonstrated in multiple independent studies to lack PLA2 inhibitory activity across a range of concentrations (0.005–50 μM) and assay systems [1]. Furthermore, in head-to-head functional comparisons, Antiflammin P2 exhibits superior inhibition of platelet-activating factor (PAF) synthesis compared to Antiflammin P1, which is either less inhibitory or completely inactive depending on the cell type and experimental conditions [2]. These differences are compounded by differential susceptibility to inactivation by neutrophil secretory products, with Antiflammin P1 being rapidly inactivated while Antiflammin P2 retains activity [2]. The evidence presented below quantifies these differential characteristics and provides procurement justification for selecting Antiflammin P2 over generic in-class alternatives.

Antiflammin P2 (CAS 118850-72-9) Quantitative Differentiation Evidence Against Comparators


Antiflammin P2 vs. Antiflammin P1: Superior Inhibition of PAF Synthesis in Macrophages and Neutrophils

In a direct head-to-head comparison evaluating inhibition of platelet-activating factor (PAF) synthesis, Antiflammin P2 (HDMNKVLDL) demonstrated superior inhibitory activity compared to Antiflammin P1 (MQMKKVLDS) across multiple cell types and stimuli. The study reported that Antiflammin P2 inhibits PAF synthesis induced by TNF, phagocytosis, or thrombin in rat macrophages, human neutrophils, and vascular endothelial cells, whereas Antiflammin P1 was less inhibitory in macrophages and completely inactive in neutrophils after a 5-minute preincubation [1]. The observed differential activity in neutrophils is attributed to the susceptibility of Antiflammin P1 to inactivation by neutrophil secretory products, including oxidizing agents, a vulnerability not shared by Antiflammin P2 [1].

Platelet-activating factor PAF synthesis inhibition Inflammation pharmacology

Antiflammin P2 Lacks PLA2 Inhibitory Activity: A Critical Negative Selectivity Profile

Multiple independent studies have conclusively demonstrated that Antiflammin P2 does not inhibit phospholipase A2 (PLA2) activity, despite early reports suggesting otherwise. In a systematic evaluation using porcine pancreatic PLA2 with a mixed micellar substrate, Antiflammin P2 at concentrations ranging from 0.005 to 50 μM showed no inhibitory effect, even in the presence of 2-mercaptoethanol to prevent peptide oxidation [1]. This finding was corroborated in a separate study where Antiflammin P2 at 0.5–50 μM failed to inhibit porcine pancreatic PLA2 and did not affect prostaglandin E2 or leukotriene C4 release in stimulated mouse macrophages at concentrations up to 10 μM [2]. In contrast, the positive control manoalide demonstrated potent PLA2 inhibition in both assay systems [1]. This negative selectivity profile is a defining characteristic that differentiates Antiflammin P2 from many other anti-inflammatory peptides that act via PLA2 inhibition.

Phospholipase A2 Enzyme inhibition Negative control peptide

Antiflammin P2 Inhibits PAF Synthesis with IC50 of 100 nM

Antiflammin P2 inhibits the synthesis of platelet-activating factor (PAF) with a reported IC50 value of 100 nM, as documented in multiple vendor technical datasheets and cross-referenced to primary literature [1]. The primary study that established this activity demonstrated that Antiflammin P2 suppresses PAF synthesis in rat macrophages and human neutrophils stimulated by TNF or phagocytosis, and in vascular endothelial cells stimulated by thrombin [2]. The inhibitory effect occurs without an appreciable lag phase, though the inhibition is reversible upon washing, indicating that continuous presence of the peptide is required to maintain PAF synthesis inhibition [2]. This IC50 value provides a quantitative benchmark for experimental design and potency comparisons.

PAF receptor IC50 Inflammation

Antiflammin P2 vs. Dexamethasone: Differential Regulation of Endothelial Adhesion Molecules

In a comparative study examining the regulation of adhesion molecule expression on human coronary artery endothelial cells (HCAEC), Antiflammin P2 (and Antiflammin P1) exhibited a fundamentally different mechanism of action compared to the glucocorticoid dexamethasone. Whereas dexamethasone (100 nmol/L) effectively decreased LPS-stimulated expression of E-selectin and ICAM-1 on HCAEC and consequently reduced neutrophil binding to endothelial cells, the antiflammin peptides had little to no effect on endothelial cell adhesion molecule expression or endothelial-dependent neutrophil adhesion [1]. Instead, Antiflammin P2 attenuated activation-induced up-regulation of CD11/CD18 integrin expression on leukocytes themselves, inhibiting neutrophil adhesion to activated HCAEC with an IC50 range of 4–20 μmol/L [1]. This cellular targeting distinction—endothelial cells for dexamethasone versus leukocytes for Antiflammin P2—represents a mechanistically significant differentiation that may be leveraged in experimental designs requiring selective modulation of leukocyte adhesion pathways without affecting endothelial cell activation.

Leukocyte adhesion E-selectin ICAM-1 Neutrophil trafficking

Antiflammin P2 Lacks Effect on Arachidonic Acid Mobilization and Metabolism

Antiflammin P2 was evaluated for its ability to modulate arachidonic acid mobilization and metabolism in murine 3T6 fibroblasts and resident peritoneal macrophages. The peptide, at tested concentrations, was unable to significantly diminish [3H]arachidonic acid release stimulated by 4β-phorbol-12-myristate 13-acetate (PMA) or calcium ionophore A23187, and had no effect on arachidonate metabolism [1]. In contrast, dexamethasone significantly reduced both arachidonic acid release and metabolism in the same cellular systems [1]. This lack of effect on the arachidonic acid cascade is consistent with the established absence of PLA2 inhibitory activity for Antiflammin P2 and further distinguishes it from glucocorticoids and other anti-inflammatory agents that suppress eicosanoid production [1]. These findings reinforce that Antiflammin P2 exerts its anti-inflammatory effects through mechanisms independent of the arachidonic acid pathway.

Arachidonic acid Eicosanoid biosynthesis Phospholipase A2

Antiflammin P2 Lacks Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

In a comprehensive in vivo evaluation, Antiflammin P2 (as well as Antiflammin P1) was tested for anti-inflammatory activity in the carrageenan-induced rat paw edema model, a widely used preclinical assay for acute inflammation. Following both topical administration (250 μg/paw) and systemic subcutaneous administration (1 or 4 mg/kg), neither Antiflammin P2 nor Antiflammin P1 exhibited detectable anti-inflammatory activity [1]. This negative in vivo finding stands in contrast to early reports that had claimed potent anti-inflammatory activity for the antiflammin peptides [1]. The absence of in vivo efficacy in this model, despite demonstrable in vitro activities on PAF synthesis and leukocyte adhesion, highlights the complex relationship between in vitro mechanistic effects and in vivo pharmacodynamic outcomes. Researchers should be aware that in vivo efficacy of Antiflammin P2 may be model-dependent or require specific experimental conditions not captured by the carrageenan edema assay.

In vivo anti-inflammatory Carrageenan edema Preclinical efficacy

Antiflammin P2 (CAS 118850-72-9) Optimal Scientific and Industrial Application Scenarios


In Vitro Studies of PLA2-Independent Anti-Inflammatory Mechanisms

Antiflammin P2 is optimally deployed as a mechanistic tool in studies investigating PLA2-independent anti-inflammatory pathways. Given the conclusive evidence that Antiflammin P2 does not inhibit PLA2 activity at concentrations up to 50 μM [1][2], it serves as a critical control for experiments seeking to dissociate PLA2-mediated effects from other anti-inflammatory mechanisms. This scenario is particularly relevant for researchers studying annexin A1/lipocortin I signaling pathways where PLA2 inhibition is not the primary mechanism of action. Antiflammin P2's demonstrated ability to inhibit PAF synthesis (IC50 = 100 nM) [3] and attenuate leukocyte adhesion molecule expression (IC50 = 4–20 μmol/L) [4] provides defined functional endpoints that can be monitored independently of PLA2 activity.

Neutrophil and Macrophage PAF Synthesis Inhibition Assays

Antiflammin P2 is specifically indicated for experiments requiring inhibition of platelet-activating factor (PAF) synthesis in myeloid lineage cells. The compound has been validated in rat peritoneal macrophages, human neutrophils, and vascular endothelial cells stimulated with TNF, phagocytic stimuli, or thrombin [3]. Researchers should note that continuous presence of the peptide is required to maintain PAF synthesis inhibition, as the inhibitory effect is reversed upon washing [3]. This reversible inhibition profile necessitates careful experimental design with sustained peptide exposure throughout the assay period. For studies requiring comparison with structurally related peptides, Antiflammin P2 demonstrates superior stability and activity in neutrophil-based systems compared to Antiflammin P1, which is inactivated by neutrophil secretory products [3].

Leukocyte-Endothelial Adhesion and Trafficking Studies

Antiflammin P2 is well-suited for investigations of leukocyte adhesion and trafficking mechanisms, particularly those involving CD11/CD18 integrin regulation. The peptide attenuates activation-induced up-regulation of L-selectin and CD11/CD18 expression on neutrophils, monocytes, and lymphocytes with IC50 values of 4–20 μmol/L [4]. Importantly, Antiflammin P2 does not affect adhesion molecule expression on endothelial cells, distinguishing its cellular target profile from glucocorticoids such as dexamethasone [4]. This leukocyte-selective activity makes Antiflammin P2 a valuable tool for dissecting the relative contributions of leukocyte-intrinsic versus endothelial-intrinsic mechanisms in neutrophil recruitment and inflammatory cell trafficking models.

Negative Control for PLA2 Inhibitor Studies

Based on the documented absence of PLA2 inhibitory activity across multiple independent studies and assay systems [1][2], Antiflammin P2 is a scientifically justified negative control for experiments evaluating putative PLA2 inhibitors. The compound has been tested against porcine pancreatic PLA2 with mixed micellar substrates, human synovial fluid PLA2 with E. coli substrate, and in cellular assays measuring prostaglandin E2 and leukotriene C4 release—all with negative results at concentrations up to 50 μM [1][2]. In the Hope et al. study, Antiflammin P2 was directly compared to the known PLA2 inhibitor manoalide, which demonstrated potent inhibition in both assay systems, confirming assay sensitivity and validating Antiflammin P2's suitability as a negative control [1].

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